molecular formula C15H22O2 B106506 Isokhusenic acid CAS No. 16202-79-2

Isokhusenic acid

Numéro de catalogue B106506
Numéro CAS: 16202-79-2
Poids moléculaire: 234.33 g/mol
Clé InChI: DHPMFKAJSXGYDJ-IXPVHAAZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Isokhusenic acid is a natural product that belongs to the family of diterpenes. It is commonly found in the plant species of Salvia miltiorrhiza, which is widely used in traditional Chinese medicine. This compound has been studied extensively due to its various pharmacological properties. In

Mécanisme D'action

The mechanism of action of isokhusenic acid is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating various signaling pathways. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-κB, a transcription factor that plays a key role in inflammation. It has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can reduce the levels of inflammatory cytokines, such as TNF-α and IL-6. It also has antioxidant properties and can scavenge free radicals. This compound has been found to inhibit the growth of cancer cells and induce apoptosis. Moreover, it can improve cognitive function and memory.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using isokhusenic acid in lab experiments is its availability. This compound can be easily synthesized, and its purity can be ensured. Moreover, it has been extensively studied, and its pharmacological properties are well established. However, one of the limitations of using this compound is its low solubility in water. This can make it difficult to administer in in vitro and in vivo experiments.

Orientations Futures

There are several future directions for the study of isokhusenic acid. One of the areas of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects and can improve cognitive function. Moreover, it can modulate the levels of neurotransmitters, such as dopamine and serotonin. Another area of interest is its potential as a cardioprotective agent. This compound has been found to reduce the risk of cardiovascular diseases and can improve cardiac function. Furthermore, its anticancer activity warrants further investigation, particularly in combination with other anticancer agents.

Applications De Recherche Scientifique

Isokhusenic acid has been extensively studied for its various pharmacological properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer activities. This compound has also been found to have neuroprotective effects and can improve cognitive function. Moreover, it has been demonstrated to have cardioprotective effects and can reduce the risk of cardiovascular diseases.

Propriétés

Numéro CAS

16202-79-2

Formule moléculaire

C15H22O2

Poids moléculaire

234.33 g/mol

Nom IUPAC

(1S,2S,8R)-6,7,7-trimethyltricyclo[6.2.1.01,5]undec-5-ene-2-carboxylic acid

InChI

InChI=1S/C15H22O2/c1-9-11-4-5-12(13(16)17)15(11)7-6-10(8-15)14(9,2)3/h10,12H,4-8H2,1-3H3,(H,16,17)/t10-,12-,15-/m1/s1

Clé InChI

DHPMFKAJSXGYDJ-IXPVHAAZSA-N

SMILES isomérique

CC1=C2CC[C@@H]([C@@]23CC[C@H](C3)C1(C)C)C(=O)O

SMILES

CC1=C2CCC(C23CCC(C3)C1(C)C)C(=O)O

SMILES canonique

CC1=C2CCC(C23CCC(C3)C1(C)C)C(=O)O

Origine du produit

United States

Synthesis routes and methods

Procedure details

500 mg of vetivenic acid (see example 1) were treated with formic acid under the same conditions as those described in example 2. The pure compound was obtained after cristallization in a 1:1 mixture of ethanol and water.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
6,7,7-Trimethyl-tricyclo[6.2.1.01,5 ]undec-5-en-2-yl carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.